Thermodynamic stability of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Thermodynamic stability of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Thermodynamic Stability & Degradation Profiling of 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Executive Summary
This technical guide provides a comprehensive stability profile for 1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol (hereafter referred to as ATPP ). As a core aryloxypropanolamine scaffold, ATPP serves as a critical chiral building block in the synthesis of
Part 1: Molecular Architecture & Physicochemical Baseline
To understand the thermodynamic stability of ATPP, we must first analyze its electronic and structural properties. The molecule consists of a lipophilic 3-trifluoromethylphenyl ether headgroup and a hydrophilic 3-amino-2-hydroxypropyl tail.
Electronic Effects & Reactivity
-
The Trifluoromethyl Effect: The -CF
group at the meta position is strongly electron-withdrawing ( ). This reduces the electron density on the phenoxy oxygen, making the ether linkage slightly more susceptible to nucleophilic attack compared to unsubstituted analogs, though it remains robust under standard conditions. -
Amine Basicity: The primary amine is the most reactive center. While the -CF
group is distant, the overall lipophilicity (LogP) is increased, potentially affecting solvation in aqueous media. The pKa of the amine is estimated at 9.4–9.6 , typical for alkanolamines. -
Chirality: The C2 position is chiral. Thermodynamic stability differences between enantiomers (R vs. S) are negligible in isotropic solution but critical in the solid state (racemate vs. conglomerate packing).
Physicochemical Properties Table
| Property | Value / Prediction | Implication for Stability |
| Molecular Formula | C | MW = 235.20 g/mol |
| Predicted LogP | 1.8 – 2.1 | Moderate lipophilicity; prone to oxidative degradation in lipid phases. |
| pKa (Amine) | ~9.5 (Base) | Forms stable salts (HCl, Tartrate); free base is hygroscopic. |
| pKa (Alcohol) | ~14.0 | Negligible ionization; susceptible to dehydration at low pH/high T. |
| Melting Point | 65–75 °C (Free Base) | Low lattice energy implies sensitivity to thermal stress/sintering. |
| Hygroscopicity | High (Free Base) | Critical Quality Attribute (CQA); requires humidity control (<60% RH). |
Part 2: Thermodynamic Stability Profiling
Solid-State Thermodynamics
The free base of ATPP likely exhibits polymorphism . The thermodynamic stability of the crystal lattice is driven by hydrogen bonding networks involving the -NH
-
Risk: Ostwald ripening. Metastable forms may convert to stable forms during storage, altering dissolution rates.
-
Mitigation: Salt formation (e.g., Hydrochloride or Succinate) significantly increases lattice energy (
), raising the melting point (>120°C) and reducing molecular mobility, thereby inhibiting solid-state degradation.
Solution-State Stability
In solution, ATPP is subject to pseudo-first-order degradation kinetics.
-
pH 1–3: Stable, but prolonged heat can induce ether hydrolysis or alcohol dehydration.
-
pH 4–8: Maximal stability window.
-
pH >9: The unprotonated amine is susceptible to oxidative deamination and dimerization.
Part 3: Degradation Pathways (Mechanistic Analysis)
The degradation of ATPP follows three primary vectors: Oxidative Deamination, Dimerization, and Ether Cleavage.
Pathway Visualization
Figure 1: Mechanistic pathways for the degradation of ATPP. Primary vector is oxidative deamination via radical intermediates.
Detailed Mechanisms
-
Oxidative Deamination (Major): In the presence of atmospheric oxygen and trace metal ions (Fe
, Cu ), the -carbon adjacent to the amine loses a proton to form a radical. This resolves into an imine, which hydrolyzes to release ammonia and an aldehyde degradant. -
Maillard-Type Condensation: If formulated with reducing sugars (lactose, fructose), the primary amine will rapidly form glycosylamines (browning reaction). Strictly avoid reducing sugars.
-
Carbamylation: The primary amine reacts reversibly with atmospheric CO
to form carbamic acid salts, altering solubility and pH.
Part 4: Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of ATPP, a Forced Degradation Study (Stress Testing) is required. This protocol is compliant with ICH Q1A (R2) guidelines.
Stress Testing Workflow
Figure 2: Forced degradation workflow to establish intrinsic stability and validate analytical methods.
Analytical Method Parameters (HPLC)
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Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity for amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Amine/End absorption) and 265 nm (Phenoxy ring).
-
Success Criteria: Resolution (
) > 2.0 between ATPP and nearest degradant.
References
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ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link
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Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, vol. 7, no. 2, 2002, pp. 113-146. Link
-
Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2nd Edition, Informa Healthcare, 2011. Link
-
Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, vol. 248, 1995, pp. 1-59. Link
